molecular formula C21H21FN4O3 B1243445 プラドフロキサシン CAS No. 195532-12-8

プラドフロキサシン

カタログ番号: B1243445
CAS番号: 195532-12-8
分子量: 396.4 g/mol
InChIキー: LZLXHGFNOWILIY-APPDUMDISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

プラドフロキサシンは、バイエルヘルスケアAG、アニマルヘルスGmbHが開発した第3世代のフルオロキノロン系抗生物質です。主に、犬や猫の細菌感染症の治療のために獣医学で使用されています。 プラドフロキサシンは、グラム陽性菌、グラム陰性菌、および非定型菌と嫌気性微生物に対する広範囲な活性を示します .

製法

プラドフロキサシンの調製には、いくつかの合成経路と反応条件が含まれます。一般的な方法の1つは、液体拡散法です。この方法では、プラドフロキサシンを含むジクロロメタン溶液を試験管に加え、ヘキサンを液体表面に注意深く広げて、明確な成層化を行います。 この方法は、プラドフロキサシンの単結晶の形成を可能にします . 工業生産方法では、新しい結晶形態と固体分散技術の開発を通じて、プラドフロキサシンの安定性と生物学的利用能を向上させることに重点が置かれます .

科学的研究の応用

Pradofloxacin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and behavior of fluoroquinolones. In biology, pradofloxacin is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics. In medicine, it is used to treat bacterial infections in animals, particularly in veterinary medicine. In industry, pradofloxacin is used in the development of new pharmaceutical formulations and drug delivery systems .

作用機序

プラドフロキサシンの主な作用機序は、細菌のDNAジャイレースとトポイソメラーゼIV酵素の阻害です。これらの酵素は、複製、転写、組み換えなどの主要なDNA機能に不可欠です。 これらの酵素を阻害することで、プラドフロキサシンは細菌のDNAプロセスを阻害し、細菌細胞の死につながります .

生化学分析

Biochemical Properties

Pradofloxacin plays a crucial role in biochemical reactions by interacting with key enzymes and proteins involved in bacterial DNA functions. The primary targets of Pradofloxacin are the bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for DNA replication, transcription, and recombination. Pradofloxacin inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death . The interaction between Pradofloxacin and these enzymes is characterized by reversible binding, which inhibits their activity and prevents the bacteria from proliferating .

Cellular Effects

Pradofloxacin exerts significant effects on various types of cells and cellular processes. In bacterial cells, Pradofloxacin disrupts DNA replication and transcription, leading to cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, Pradofloxacin has been shown to cause bone marrow suppression and arrhythmogenic potential in dogs . Additionally, Pradofloxacin can lead to magnesium chelation, resulting in decreased cell-matrix interaction in chondrocytes, radical damage, apoptosis, and tissue damage .

Molecular Mechanism

The molecular mechanism of Pradofloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes . Pradofloxacin binds to these enzymes, inhibiting their activity and preventing the supercoiling and relaxation of bacterial DNA. This inhibition disrupts DNA replication, transcription, and recombination, leading to bacterial cell death . The binding interactions between Pradofloxacin and these enzymes are reversible, allowing for the potential recovery of enzyme activity once the drug is removed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pradofloxacin change over time. Pradofloxacin has been shown to have poor physical stability, with different crystal forms exhibiting varying degrees of stability . The thermal stability of Pradofloxacin is influenced by its crystal structure, with certain forms being more stable than others . Over time, Pradofloxacin can undergo phase transformations, which can affect its stability and efficacy . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with Pradofloxacin causing bone marrow suppression and other adverse effects in dogs .

Dosage Effects in Animal Models

The effects of Pradofloxacin vary with different dosages in animal models. In dogs, Pradofloxacin has been shown to cause bone marrow suppression at high doses, leading to severe thrombocytopenia and neutropenia . Intermittent vomiting and soft feces have also been observed in dogs after repeated oral administration of Pradofloxacin at higher doses . The dosage and frequency of Pradofloxacin administration should be adjusted based on the individual animal and the minimum inhibitory concentration (MIC) of the infecting organisms .

Metabolic Pathways

Pradofloxacin is involved in various metabolic pathways, primarily targeting bacterial DNA functions. The primary mode of action of Pradofloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication, transcription, and recombination . Pradofloxacin inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .

Transport and Distribution

Pradofloxacin is transported and distributed within cells and tissues through various mechanisms. In dogs, Pradofloxacin has been shown to achieve higher concentrations in leukocytes compared to plasma . The distribution of Pradofloxacin in different body fluids, such as cerebrospinal fluid, synovial fluid, and aqueous humor, varies, with the lowest concentrations observed in cerebrospinal fluid . Pradofloxacin is also known to interact with transporters and binding proteins, which can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Pradofloxacin is primarily within the bacterial cell, where it targets DNA gyrase and topoisomerase IV enzymes . In mammalian cells, Pradofloxacin can localize to various compartments, depending on its interactions with transporters and binding proteins .

準備方法

The preparation of pradofloxacin involves several synthetic routes and reaction conditions. One common method is the liquid diffusion method, where a dichloromethane solution containing pradofloxacin is added to a test tube, and n-hexane is carefully spread on the liquid surface to form an obvious stratification. This method allows for the formation of single crystals of pradofloxacin . Industrial production methods focus on improving the stability and bioavailability of pradofloxacin through the development of new crystal forms and solid dispersion techniques .

化学反応の分析

プラドフロキサシンは、酸化、還元、および置換反応を含むさまざまな化学反応を受けます。これらの反応で一般的に使用される試薬と条件には、酸化用の過酸化水素、還元用の水素化ホウ素ナトリウム、および置換反応用のハロゲン化剤があります。 これらの反応によって形成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

プラドフロキサシンは、幅広い科学研究への応用範囲を持っています。化学では、フルオロキノロンの性質と挙動を研究するためのモデル化合物として使用されます。生物学では、プラドフロキサシンは、細菌耐性のメカニズムと新しい抗生物質の開発を調べるために使用されます。医学では、動物、特に獣医学における細菌感染症の治療に使用されます。 工業では、プラドフロキサシンは、新しい製剤と薬物送達システムの開発に使用されます .

類似化合物との比較

プラドフロキサシンは、マルボフロキサシン、エンロフロキサシン、ジフロキサシン、イバフロキサシンなどの他の化合物を含む、フルオロキノロン系抗生物質のクラスに属しています。これらの類似化合物と比較して、プラドフロキサシンは、嫌気性細菌に対してより高いin vitro活性を示し、より広範囲の活性を示します。 これにより、プラドフロキサシンは、獣医学における混合された好気性および嫌気性感染症の治療に効果的な選択肢となります .

特性

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLXHGFNOWILIY-APPDUMDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173229
Record name Pradofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195532-12-8
Record name Pradofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195532-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pradofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195532128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11453
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pradofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195532-12-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pradofloxacin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O0T5E048I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pradofloxacin
Reactant of Route 2
Reactant of Route 2
Pradofloxacin
Reactant of Route 3
Reactant of Route 3
Pradofloxacin
Reactant of Route 4
Pradofloxacin
Reactant of Route 5
Pradofloxacin
Reactant of Route 6
Pradofloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。